1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-1-2-9)3-6-13-12(16)14-10-4-7-17-8-5-10/h9-11,15H,1-8H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMNEZXYUTMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 234.29 g/mol. The compound features a urea functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 1396871-76-3 |
The biological activity of this compound may involve modulation of specific receptor pathways and enzyme systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with ion channels or enzymes involved in metabolic pathways.
- Ion Channel Modulation : Similar compounds have been shown to affect transient receptor potential (TRP) channels, which play critical roles in sensory perception and cellular signaling.
- Enzyme Inhibition : Urea derivatives often act as inhibitors for various enzymes, potentially affecting pathways related to inflammation or cell proliferation.
Pharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Some studies have demonstrated that urea derivatives can reduce inflammatory markers in vitro.
- Anticancer Potential : Preliminary data suggest that this compound may inhibit tumor cell growth by inducing apoptosis or cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on TRP Channel Modulation : A study highlighted the role of TRPC5 channels in mediating calcium influx in response to certain stimuli. Compounds that modulate these channels could potentially be used to treat neuropsychiatric disorders .
- In Vitro Studies : Research involving similar urea derivatives showed significant inhibition of cell proliferation in cancer cell lines, suggesting that the compound may have therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
